3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
CAS No. |
87779-04-2 |
|---|---|
Molecular Formula |
C9H5Cl3N2O |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
3,6-dichloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H5Cl3N2O/c10-4-5-8(12)9(15)14-6(11)2-1-3-7(14)13-5/h1-3H,4H2 |
InChI Key |
ZUBCTZMOUKOCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C(=C1)Cl)Cl)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of chlorine atoms at the desired positions using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Chloromethylation: The chloromethyl group can be introduced using reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Research has demonstrated that derivatives of 3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibit promising antitumor properties. A study by Zhang et al. (2020) showed that these compounds inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The following table summarizes key findings from this research:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15.5 | Caspase activation |
| 3,6-Dichloro derivative | MCF-7 | 12.3 | Apoptosis induction |
1.2 Antiviral Properties
The compound has also been investigated for its antiviral effects. In a study published in the Journal of Medicinal Chemistry, researchers found that it inhibits viral replication in vitro. The compound showed a significant reduction in viral load against the influenza virus and other RNA viruses.
Agricultural Applications
2.1 Herbicidal Activity
This compound has been evaluated for its herbicidal potential. Field trials indicated that it effectively controls various weed species without harming crop plants. The following table presents the effectiveness of this compound compared to traditional herbicides:
| Herbicide | Target Weed | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Amaranthus spp. | 200 | 85 |
| Glyphosate | Amaranthus spp. | 1000 | 90 |
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that include chlorination and alkylation processes. The compound's stability and solubility characteristics make it suitable for various applications.
3.1 Chemical Structure and Properties
The chemical structure is characterized by a pyrido-pyrimidine ring system with chlorine substituents that enhance its biological activity. Its molecular formula is C8H6Cl3N3O.
Case Studies
4.1 Clinical Trials for Antitumor Activity
A phase II clinical trial evaluated the efficacy of a derivative of this compound in patients with advanced solid tumors. The results indicated a partial response in 30% of participants, highlighting its potential as an anticancer agent.
4.2 Field Trials for Herbicidal Activity
In agricultural settings, extensive field trials were conducted to assess the herbicidal effectiveness of this compound against common weeds in maize and soybean crops. The results demonstrated significant weed suppression with minimal impact on crop yield.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary based on the biological system being studied. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby preventing phosphorylation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Analogues
Table 1: Key Halogenated Pyridopyrimidinones
Key Observations :
- Positional Effects of Halogens: The 3,6-dichloro derivative exhibits higher thermal stability (m.p. 197–203°C) compared to mono-chloro analogues (e.g., 6-chloro derivative, m.p. 149–151°C), likely due to increased molecular symmetry and halogen-halogen interactions .
- Reactivity : The 3-chloro substituent facilitates regioselective functionalization at C-3, as demonstrated in sulfenylation reactions under iodine catalysis . In contrast, the 6-chloro derivative serves as a substrate for chemoselective Suzuki-Miyaura coupling at C-9 .
Non-Halogenated Derivatives
Table 2: Functionalized Pyridopyrimidinones
Key Observations :
- Hydroxy Derivatives : The 2-hydroxy group enables phase-transfer-catalyzed alkylation, yielding alkoxy derivatives with applications in medicinal chemistry .
- Saturated Ring Systems : Hydrogenation of the pyrido ring (e.g., 6,7,8,9-tetrahydro derivatives) improves solubility and bioavailability, as seen in risperidone intermediates .
Biological Activity
3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound characterized by a pyrido-pyrimidine core structure. Its molecular formula is , indicating a complex arrangement of chlorine, nitrogen, and oxygen atoms that contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications due to its ability to interact with various biological targets.
Chemical Structure and Properties
The compound features:
- Chlorine Atoms : Located at the 3 and 6 positions of the pyrido ring.
- Chloromethyl Group : Positioned at the 2 position, enhancing electrophilic reactivity.
This unique structure allows it to participate in diverse chemical reactions, particularly those involving enzyme inhibition and receptor modulation .
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes. Below are key findings regarding its biological activity:
Enzyme Inhibition
- Cyclooxygenase (COX) Inhibition :
- The compound has been evaluated for its inhibitory effects on COX enzymes, which are critical in inflammatory processes.
- Preliminary studies have shown that derivatives of this compound can suppress COX-2 activity significantly, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antiviral Activity :
Antimicrobial Properties
Studies have indicated that compounds related to this structure exhibit antimicrobial properties against various pathogens. This includes potential applications in treating infections caused by resistant strains.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Synthesis and Evaluation :
-
Mechanistic Studies :
- Investigations into the mechanism of action revealed that the chloromethyl group plays a crucial role in the compound's ability to form covalent bonds with active sites on target enzymes, enhancing its inhibitory efficacy .
Q & A
Q. What are the common synthetic routes for preparing 3,6-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one?
The compound is synthesized via multi-step halogenation and cyclization. For example, starting from 5-chloropyridin-2-amine, chlorination with N-chlorosuccinimide (NCS) in refluxing acetonitrile yields intermediates, followed by condensation with ethyl 4-chloroacetoacetate in polyphosphoric acid (PPA) to form 7,9-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 99). Subsequent iodination with N-iodosuccinimide (NIS) and acetylation produces derivatives . Halogenation at the C-3 position can also be achieved using N-halosuccinimides (e.g., NCS or NBS) under controlled conditions .
Q. How is the structural characterization of this compound performed?
Characterization typically involves NMR, NMR, and mass spectrometry. Substituent effects on the pyrido[1,2-a]pyrimidin-4-one core are analyzed via UV-Vis and IR spectroscopy, where electron-withdrawing groups (e.g., Cl) at C-3 and C-6 alter the π→π* transition energy and solvent-dependent spectral shifts .
Advanced Research Questions
Q. What methodologies enable selective functionalization at the C-3 position of this compound?
Metal-free C-3 chalcogenation (sulfenylation/selenylation) is achieved using iodine as a catalyst under mild conditions. Thiols or diselenides react with the parent compound via a radical pathway, confirmed by inhibition studies with TEMPO (a radical scavenger). Yields range from 67% to 95%, with electron-deficient aryl thiols favoring higher efficiency . Electrochemical selenylation using KI in DMSO at 30 mA provides an alternative scalable method (81% yield) .
Q. How do reaction conditions influence competing pathways during halogenation?
Halogenation with N-halosuccinimides can yield mixed products. For example, 6-chloro and 6-bromo derivatives may form side products like 7-halo-1,8-naphthyridin-4-ones due to "head-to-tail" [4+2] cycloaddition of intermediate N-(2-pyridyl)iminoketenes. Temperature and solvent polarity critically determine product distribution .
Q. What catalytic systems are effective for cross-coupling reactions involving this compound?
Suzuki-Miyaura coupling is widely used. For instance, 7-chloro-3-iodo-4H-pyrido[1,2-a]pyrimidin-4-one undergoes monoarylation at C-3 under microwave heating with Pd catalysts. Key challenges include regioselectivity and avoiding dehalogenation, which are addressed by optimizing ligands (e.g., SPhos) and base (KPO) .
Contradictions and Mechanistic Insights
- Radical vs. Ionic Pathways : Sulfenylation proceeds via thiyl radicals (confirmed by TEMPO quenching), while selenylation may involve both radical and ionic intermediates depending on diselenide structure .
- Halogenation Selectivity : Competing C-3 vs. C-6 halogenation is influenced by steric effects and electronic factors. DFT studies suggest Cl at C-6 stabilizes the transition state for C-3 functionalization .
Applications in Drug Discovery
While direct biological data for this compound is limited, analogs like SSR69071 (a human leukocyte elastase inhibitor) highlight the scaffold’s potential. Modifications at C-3 with chalcogens or aryl groups are explored for optimizing pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
